molecular formula C17H12Br2O3 B1666195 Benzbromarone CAS No. 3562-84-3

Benzbromarone

Cat. No.: B1666195
CAS No.: 3562-84-3
M. Wt: 424.1 g/mol
InChI Key: WHQCHUCQKNIQEC-UHFFFAOYSA-N
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Description

Benzbromarone is a uricosuric agent primarily used in the treatment of gout. It functions by inhibiting the reabsorption of uric acid in the kidneys, thereby reducing serum urate levels. This compound is particularly useful for patients who do not respond well to other treatments like allopurinol .

Mechanism of Action

Target of Action

Benzbromarone primarily targets the urate transporter URAT1 located in the human proximal tubule . It also inhibits Cytochrome P450 2C9 (CYP2C9) and Cytochrome P450 2C19 (CYP2C19) . These targets play a crucial role in uric acid reabsorption and drug metabolism, respectively.

Mode of Action

This compound acts as a potent inhibitor of URAT1, reducing urate reabsorption in the kidneys . This leads to a decrease in serum urate levels, thereby preventing gout flares. As an inhibitor of CYP2C9 and CYP2C19, this compound can affect the metabolism of other drugs .

Biochemical Pathways

This compound affects the urate reabsorption pathway in the kidneys by inhibiting URAT1 . It also influences drug metabolism pathways through its inhibitory action on CYP2C9 and CYP2C19 . The inhibition of these enzymes can lead to alterations in the metabolic profiles of co-administered drugs.

Pharmacokinetics

It’s known that this compound is taken daily for the prevention of gout flares .

Result of Action

The primary molecular effect of this compound is the reduction of serum urate levels, achieved by inhibiting urate reabsorption in the kidneys . This prevents the accumulation of urate crystals, thereby preventing gout flares. On a cellular level, this compound has been found to disrupt the mitochondrial network, leading to mitochondrial fragmentation and decreased mitochondrial volume per cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the gut microbiome can interact with drugs in complex ways, potentially affecting the bioavailability, bioactivity, or toxicity of this compound . Furthermore, the co-administration of other drugs can impact the effectiveness of this compound due to its inhibitory effects on CYP2C9 and CYP2C19 .

Biochemical Analysis

Biochemical Properties

Benzbromarone plays a significant role in biochemical reactions by inhibiting the urate transporter 1 (URAT1) in the renal proximal tubules. This inhibition reduces the reabsorption of urate, leading to increased urate excretion. This compound also interacts with cytochrome P450 enzymes, particularly CYP2C9, which is involved in its hepatic metabolism . Additionally, this compound has been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism .

Cellular Effects

This compound affects various types of cells and cellular processes. It reduces urate reabsorption in kidney cells by inhibiting URAT1. This action decreases serum urate levels and prevents the formation of urate crystals, which can cause gout . This compound also exhibits anti-inflammatory and antioxidant properties, which can influence cell signaling pathways and gene expression . Furthermore, this compound has been reported to affect cellular metabolism by modulating the activity of enzymes involved in purine metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of URAT1, which is responsible for urate reabsorption in the kidneys . By blocking this transporter, this compound increases urate excretion and lowers serum urate levels. Additionally, this compound inhibits xanthine oxidase, reducing the production of uric acid . The compound also interacts with cytochrome P450 enzymes, leading to its metabolism and potential hepatotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure due to potential degradation . Long-term studies have shown that this compound maintains its uricosuric effects, but caution is advised due to the risk of hepatotoxicity . In vitro and in vivo studies have demonstrated that this compound can cause liver damage, particularly with prolonged use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces serum urate levels and prevents the formation of urate crystals . At higher doses, this compound can cause toxic effects, including hepatotoxicity . Studies have shown that the threshold for toxicity is relatively low, and caution is needed when determining the appropriate dosage .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C9 . The main metabolites include 6-hydroxythis compound and 1’-hydroxythis compound . These metabolites are further processed and excreted in the urine. The metabolic pathways of this compound involve hydroxylation and debromination reactions . The compound’s metabolism can influence its uricosuric effects and potential toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it undergoes metabolism . The compound is then distributed to the kidneys, where it inhibits URAT1 and increases urate excretion . This compound can also interact with transporters such as organic anion transporters (OATs), which play a role in its renal excretion .

Subcellular Localization

The subcellular localization of this compound is primarily in the renal proximal tubules, where it inhibits URAT1 . The compound’s activity is influenced by its localization within these cells, as well as its interactions with other cellular components. This compound’s localization can affect its efficacy and potential toxicity, particularly in the liver, where it is metabolized by cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzbromarone involves several key steps:

    Friedel-Crafts Acylation: Starting with 2-ethylbenzofuran and p-anisoyl chloride, the reaction is catalyzed to form 2-ethyl-3-p-methoxyphenyl formyl-benzofuran.

    Demethylation: The intermediate undergoes demethylation using pyridine hydrochloride, resulting in 2-ethyl-3-p-hydroxybenzene formyl-benzofuran.

    Bromination: The final step involves bromination to produce this compound.

Industrial Production Methods: Industrial production follows similar synthetic routes but often employs more efficient catalysts and optimized reaction conditions to enhance yield and purity. The use of safer solvents and reagents is also prioritized to minimize environmental impact .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: this compound readily undergoes substitution reactions, especially halogenation, due to the presence of bromine atoms.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Scientific Research Applications

Benzbromarone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.

    Febuxostat: Another xanthine oxidase inhibitor with a similar function to allopurinol.

    Probenecid: A uricosuric agent that increases uric acid excretion.

Comparison:

This compound stands out for its potent uricosuric effects and remains a valuable option for patients with gout, particularly those who do not respond to other treatments.

Properties

IUPAC Name

(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone
Source PubChem
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InChI

InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQCHUCQKNIQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022652
Record name Benzbromarone
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Molecular Weight

424.1 g/mol
Source PubChem
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Physical Description

Solid
Record name Benzbromarone
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CAS No.

3562-84-3
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Melting Point

151 °C
Record name Benzbromarone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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